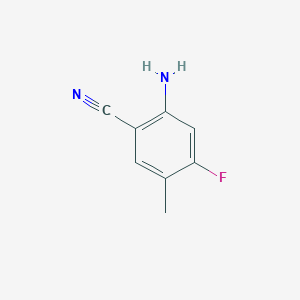amino}cyclobutan-1-ol CAS No. 2158139-63-8](/img/structure/B3014539.png)
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. Its molecular formula is C12H16FNO, and it is known for its potential use in drug development, organic synthesis, and molecular biology studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the amino group: This step involves the reaction of the cyclobutane derivative with a fluorophenylmethylamine under controlled conditions.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial Production Methods
Industrial production of 2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol has several scientific research applications, including:
Drug Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Molecular Biology: It is used in the study of molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(4-Fluorophenyl)methylamino}cyclobutan-1-ol
- trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Uniqueness
2-{(2-Fluorophenyl)methylamino}cyclobutan-1-ol is unique due to its specific structural features, such as the presence of the fluorophenyl group and the cyclobutane ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-14(11-6-7-12(11)15)8-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMYNMBSBENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)


![1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B3014474.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
